4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
The compound 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a benzenesulfonamide derivative with a bromo-substituted pyrazole ring. This class of compounds is of significant interest due to their potential biological activities, including enzyme inhibition and anticancer properties. The papers provided discuss various benzenesulfonamide derivatives with different substitutions, which may offer insights into the structure-activity relationships of these compounds.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of the pyrazole ring followed by its functionalization. For instance, the synthesis of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides involves starting materials such as substituted benzaldehydes and hydrazinobenzenesulfonamide . Another approach is the silver-catalyzed regioselective synthesis from ynamides and pyrazoles, forming a new C-N bond . These methods highlight the versatility in synthesizing benzenesulfonamide derivatives, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a pyrazole ring attached to a benzenesulfonamide moiety. The planarity of the pyrazole and benzenesulfonamide rings can vary, influencing the overall molecular conformation . Intramolecular hydrogen bonding and other non-covalent interactions can stabilize certain conformations, which may affect the biological activity of these compounds.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including condensation with aldehydes or hydrazides to form new compounds with potential biological activities . The reactivity of the sulfonamide group and the substituents on the pyrazole ring can lead to the formation of complexes with metals, which can be characterized by different physical techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the sulfonamide hydrogen, impacting the solubility and ionization of these compounds. The molecular modeling and docking studies suggest that these compounds obey drug-likeness properties and can interact with biological targets such as enzymes . The thermal properties and decomposition kinetics of metal complexes derived from these sulfonamides have also been investigated, providing insights into their stability .
Scientific Research Applications
1. Antileishmanial Structures
- Application Summary: This compound has been identified as a potential treatment for Leishmaniasis, a neglected disease responsible for about 56,000 deaths every year . The compound showed an active profile against Leishmania infantum and Leishmania amazonensis .
- Methods of Application: The compound was synthesized and its antileishmanial profile was evaluated through experimental data .
- Results: The profile of some compounds was similar to that of pentamidine, a drug used to treat Leishmaniasis, but with lower cytotoxicity . Molecular modeling evaluation indicated that changes in electronic regions, orientation, and lipophilicity of the derivatives could improve the interaction with the parasitic target .
2. Neurotoxic Potentials
- Application Summary: A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
3. Anti-tubercular Potential
- Application Summary: A study investigated the anti-tubercular potential of a newly synthesized derivative of the compound against Mycobacterium tuberculosis strain .
4. Imidazole Containing Compounds
Safety And Hazards
Future Directions
Despite its importance, there are no effective, safe, and proper treatments for leishmaniasis due to strain resistance and/or drug side-effects . Therefore, the synthesis, molecular modeling, cytotoxicity, and the antileishmanial profile of a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides are being studied .
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHYMFNRNCUDOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649977 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide | |
CAS RN |
957034-91-2 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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